3-(2,5-dimethylbenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(2,5-dimethylbenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[3,2-d]pyrimidines typically involves the oxidation of 2-(5-bromo-3,4-dihydropyrimidin-4-yl)phenols, followed by an intramolecular nucleophilic aromatic substitution reaction . Another method involves the cyclodehydrogenation of 5-phenyl-barbituric acids with palladium-charcoal or via oxidation to 3-hydroxy-3-phenylbarbituric acids and subsequent cyclodehydratation by treatment with strong acids .
Industrial Production Methods
Industrial production methods for such compounds often rely on scalable and efficient synthetic routes. The use of renewable biomass, such as shikimic acid, has been explored to produce N-substituted benzofuro[2,3-d]pyrimidine-4-amines in high yields (63%–90%) through a transition metal-free method .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethylbenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of phenolic groups to quinones.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium-charcoal for cyclodehydrogenation, strong acids for cyclodehydratation, and oxidizing agents for phenolic group oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of phenolic groups typically results in quinones, while nucleophilic aromatic substitution can yield various substituted derivatives .
Scientific Research Applications
3-(2,5-dimethylbenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly EGFR tyrosine kinase inhibitors.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific molecular targets.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylbenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an EGFR tyrosine kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-substituted benzofuro[2,3-d]pyrimidine-4-amines: These compounds share a similar core structure and have been studied for their biological activities.
Benzofuro[2,3-d]pyrimidine-2,4-diones: These compounds are synthesized through similar synthetic routes and have comparable chemical properties.
Uniqueness
3-(2,5-dimethylbenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an EGFR tyrosine kinase inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H16N2O2 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H16N2O2/c1-12-7-8-13(2)14(9-12)10-21-11-20-17-15-5-3-4-6-16(15)23-18(17)19(21)22/h3-9,11H,10H2,1-2H3 |
InChI Key |
QEALVKFTZHFCLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)OC4=CC=CC=C43 |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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